

# Spectroscopic Profile of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Cat. No.: B140907

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to support research, drug development, and quality control activities by providing a robust set of expected analytical data and the methodologies to obtain them.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**. These predictions are derived from spectral data of analogous structures, including various substituted pyridines and pyrrolidines.

## Nuclear Magnetic Resonance (NMR) Data

The NMR spectra are predicted for a standard analysis in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1: Predicted <sup>1</sup>H NMR Data for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.45	d	~2.0	H-2 (Pyridine)
~8.30	d	~2.0	H-6 (Pyridine)
~7.75	t	~2.0	H-4 (Pyridine)
~4.20	t	~7.5	H-2' (Pyrrolidine)
~3.30 - 3.45	m	-	H-5'a (Pyrrolidine)
~3.15 - 3.25	m	-	H-5'b (Pyrrolidine)
~2.10 - 2.25	m	-	H-3'a (Pyrrolidine)
~1.90 - 2.05	m	-	H-3'b, H-4' (Pyrrolidine)
~1.75 (broad s)	s	-	NH (Pyrrolidine)

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**

Chemical Shift ( $\delta$ , ppm)	Assignment
~150.0	C-6 (Pyridine)
~148.5	C-2 (Pyridine)
~140.0	C-5 (Pyridine)
~135.0	C-4 (Pyridine)
~122.0	C-3 (Pyridine)
~60.0	C-2' (Pyrrolidine)
~46.0	C-5' (Pyrrolidine)
~35.0	C-3' (Pyrrolidine)
~25.0	C-4' (Pyrrolidine)

## Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium	N-H stretch (secondary amine)
~3100 - 3000	Weak	C-H stretch (aromatic)
~2980 - 2850	Medium	C-H stretch (aliphatic)
~1600, ~1470, ~1420	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1100	Medium	C-N stretch (aromatic and aliphatic amine)
~1020	Medium	C-Br stretch
~850 - 750	Strong	C-H out-of-plane bending (aromatic)

## Mass Spectrometry (MS) Data

The predicted mass spectrum is based on electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**

m/z	Relative Intensity	Assignment
227/229	High	[M] <sup>+</sup> (Molecular ion) with characteristic bromine isotope pattern ( <sup>19</sup> Br/ <sup>81</sup> Br)
147	Moderate	[M - Br] <sup>+</sup>
70	High	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup> (Pyrrolidinyl fragment)

## Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer for the sample.
  - Acquire a standard one-dimensional proton spectrum with the following typical parameters:
    - Pulse Program: zg30
    - Number of Scans: 16
    - Relaxation Delay (d1): 1.0 s
    - Acquisition Time: ~4 s
  - Process the spectrum with Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  at 7.26 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum with the following typical parameters:
    - Pulse Program: zgpg30

- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay (d1): 2.0 s
- Process the spectrum similarly to the  $^1\text{H}$  NMR.
- Reference the spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the neat **3-Bromo-5-(2-Pyrrolidiny)Pyridine** sample directly onto the ATR crystal.
- Spectrum Acquisition:
  - Acquire the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

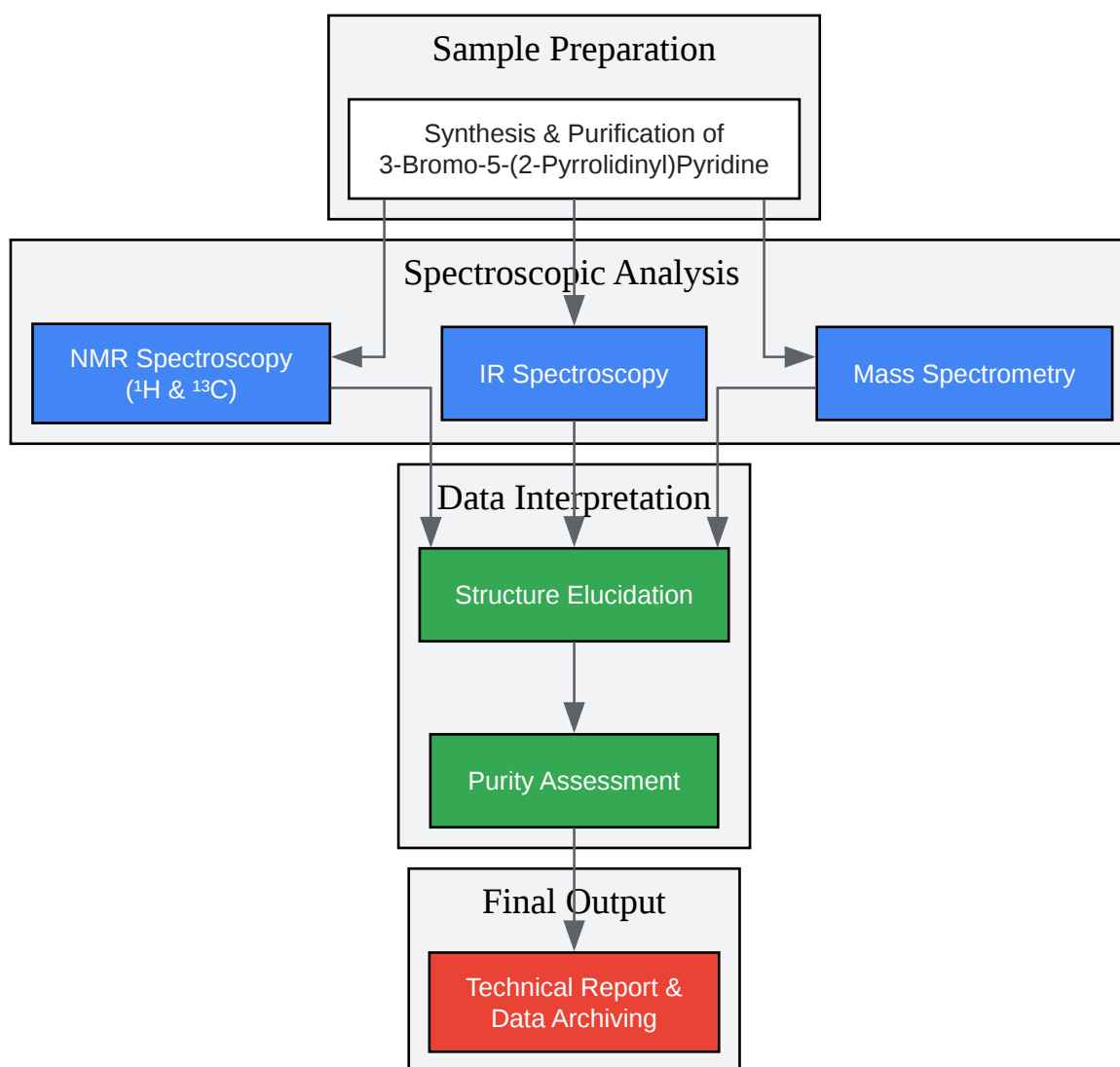
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure:

- **Sample Introduction:** If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the compound before it enters the mass spectrometer. For direct infusion, a solution of the sample is introduced directly into the ion source.
- **Ionization:** In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**.



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Caption: Workflow for the spectroscopic analysis of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**.

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